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3,3a-Dihydroimidazo[1,2-a]quinoxaline

Cat. No.: B13816316
M. Wt: 171.20 g/mol
InChI Key: AVJCRMUWQQDESX-UHFFFAOYSA-N
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Description

3,3a-Dihydroimidazo[1,2-a]quinoxaline (CAS 54381-23-6) is an organic compound with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol . It belongs to the imidazoquinoxaline class of fused heterocyclic systems, which are nitrogen-rich scaffolds of significant interest in medicinal chemistry and drug discovery . This specific dihydro form can serve as a versatile synthetic intermediate for the preparation of a wide range of biologically active compounds. The imidazo[1,2-a]quinoxaline core is a privileged structure in pharmaceutical research. Derivatives based on this scaffold, often referred to as "imiqualines," have demonstrated potent and selective biological activities. Notably, they have emerged as promising candidates in oncology, showing remarkable in vitro and in vivo efficacy against aggressive cancers such as melanoma . Some lead compounds in this series have exhibited low nanomolar cytotoxic activity, functioning through an original mechanism of action that is distinct from well-known anticancer drugs like vemurafenib . Beyond oncology, related imidazoquinoxaline analogues have been investigated for their antimicrobial properties, showing activity against various Gram-positive bacteria and pathogenic fungi . The ongoing exploration of this chemotype also extends to other therapeutic areas, including investigations as potential antiviral agents and central nervous system (CNS) active compounds . As a building block, this compound provides researchers with a key template for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Its structure allows for strategic functionalization at various positions, enabling the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics . This product is intended for research and development purposes in a controlled laboratory setting. Intended Use & Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this and all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B13816316 3,3a-Dihydroimidazo[1,2-a]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

3,3a-dihydroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7,10-11H

InChI Key

AVJCRMUWQQDESX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3N2C=CN3

Origin of Product

United States

Synthetic Methodologies for 3,3a Dihydroimidazo 1,2 a Quinoxaline and Its Derivatives

Classical Cyclization Approaches to the Dihydroimidazo[1,2-a]quinoxaline Core

Classical methods for the construction of the dihydroimidazo[1,2-a]quinoxaline ring system have traditionally relied on intramolecular cyclization and condensation/annulation strategies. These foundational methods have been instrumental in the early development of this class of compounds.

Intramolecular cyclization serves as a direct and effective method for the formation of the fused imidazo[1,2-a]quinoxaline (B3349733) ring system. This approach typically involves the use of a pre-functionalized quinoxaline (B1680401) derivative bearing a suitable side chain that can undergo cyclization. For instance, new imidazo[1,2-a]quinoxaline derivatives have been synthesized through the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization. nih.gov This strategy highlights the importance of the precursor design in directing the cyclization to form the desired heterocyclic core.

Another example involves the thermal decarbonylation of 5-aryl-4-quinoxalin-2-ylfuran-2,3-diones, which generates acyl(quinoxalin-2-yl)ketenes. In certain cases, these intermediates can undergo intramolecular cyclization, leading to the formation of furoquinoxalines, which demonstrates the potential for intramolecular reactions within quinoxaline systems, although not directly forming the dihydroimidazo[1,2-a]quinoxaline core in this specific instance. nih.gov The success of these intramolecular cyclizations is often dependent on the nature of the substituents and the reaction conditions employed.

Electrochemical oxidation has also been utilized to induce intramolecular annulation for the synthesis of quinoxalines from N-aryl enamines and TMSN3, resulting in the construction of two C–N bonds through tandem azidation and cyclic amination reactions. rsc.org While this method leads to quinoxalines, the principle of intramolecular cyclization is a key feature.

Condensation reactions represent a cornerstone in the synthesis of quinoxaline-based heterocycles. A widely used method for the synthesis of quinoxalines involves the condensation of aromatic diamines with α-dicarbonyl compounds. sapub.org This facile reaction has been a primary route to access the quinoxaline core, which can then be further elaborated to form the desired fused ring systems.

Specifically for imidazo[1,2-a]quinoxalines, condensation of an appropriate alpha-aminoalcohol with a quinoxaline is a key step before intramolecular cyclization. nih.gov Additionally, a novel three-component, one-pot condensation yielding 3-amino-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-a]pyrimidines from aldehydes, isonitriles, and the respective 2-amino-heterocycle has been described, showcasing the power of multi-component condensation strategies. researchgate.net

Furthermore, new imidazo[1,2-a]quinoxaline analogues have been synthesized via a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with ortho-fluoroaniline. nih.gov Quinoxaline-2,3-diones have also been alkylated with phenacyl bromides, and the resulting products, when refluxed in acetic acid with ammonium (B1175870) acetate, yield imidazo[1,2-a]quinoxalines. researchgate.net

Starting MaterialsReagents/ConditionsProductReference
Aromatic diamine and α-dicarbonyl compoundMild acidic reagent, iodine catalyst, microwave irradiationQuinoxaline derivatives sapub.org
Quinoxaline-2,3-diones and phenacyl bromidesK2CO3, acetone, PTC, then acetic acid, ammonium acetateImidazo[1,2-a]quinoxalines researchgate.net
2-imidazole carboxylic acid and ortho-fluoroanilineBimolecular condensation and couplingImidazo[1,2-a]quinoxaline analogues nih.gov

Modern and Catalytic Synthetic Routes

The evolution of synthetic organic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems. These modern approaches often utilize catalysts to achieve higher yields, better selectivity, and milder reaction conditions.

The Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and related structures, has been adapted for the synthesis of dihydroimidazo[1,2-a]quinoxalines. wikipedia.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution.

A modified Pictet-Spengler reaction has been developed for the synthesis of imidazoquinoxalines on a solid phase. This strategy involves an N-1 linked aromatic amine of imidazole (B134444) and aldehydes, which is a deviation from the typical Pictet-Spengler reaction that uses an aliphatic amine. An efficient approach for the synthesis of various imidazoquinoxalines has been reported from 2-(1H-imidazol-1-yl) aniline (B41778) and different aldehydes using Wang-OSO3H as a reusable catalyst. aurigeneservices.com

Furthermore, an iodine-promoted strategy has been delineated for the synthesis of indolo and pyrrolo[1,2-a]quinoxaline (B1220188) derivatives via an oxidative Pictet–Spengler type amino cyclo-annulation reaction, using α-amino acids as aldehyde surrogates. rsc.org

ReactantsCatalyst/PromoterProductReference
2-(1H-imidazol-1-yl) aniline and aldehydesWang-OSO3HImidazoquinoxalines aurigeneservices.com
β-arylethylamine and aldehyde/ketoneAcid catalystTetrahydroisoquinoline (classic) wikipedia.org
N-1 linked aromatic amine of imidazole and aldehydesSolid phase synthesisImidazoquinoxalines
α-amino acidsIodineIndolo and pyrrolo[1,2-a]quinoxaline derivatives rsc.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including quinoxalines and their derivatives. oregonstate.edusci-hub.sersc.org These catalysts, particularly those based on palladium and copper, facilitate a range of transformations that are often difficult to achieve through classical methods.

A copper-catalyzed one-pot process for the construction of benzo rsc.orgimidazo[1,2-a]quinoxalines under air has been described, which can be applied to aryl chlorides, bromides, and iodides. researchgate.net Palladium catalysts have also been employed in the synthesis of 1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines. researchgate.net The reaction of 2-chloro-3-propargylaminoquinoxaline with various aryl iodides and bromides catalyzed by a Pd–Cu system in the presence of potassium carbonate as a base in water leads to the one-pot formation of these derivatives in moderate-to-high yields. researchgate.net

An electrochemical-oxidation-induced intramolecular annulation for the synthesis of quinoxalines has been developed, which avoids the use of transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry. rsc.org

ReactantsCatalyst SystemProductReference
Aryl halidesCopper catalystBenzo rsc.orgimidazo[1,2-a]quinoxalines researchgate.net
2-chloro-3-propargylaminoquinoxaline and aryl halidesPd–Cu catalyst1-aryl-substituted-4-chloroimidazo[1,2-a]quinoxalines researchgate.net

Acid catalysis plays a crucial role in many cyclization reactions leading to the formation of heterocyclic compounds. p-Toluenesulfonic acid (p-TsOH) is a commonly used, versatile, and efficient catalyst for such transformations due to its strong acidity, non-oxidizing nature, and ease of handling. manipal.edursc.org

In the context of imidazo[1,2-a]quinoxaline synthesis, p-TsOH has been used as a catalyst in the reaction of a suspension of 2-amino-1-(cyanomethyl)imidazo[1,2-a]pyridinium ylide with 4-cyanobenzaldehyde (B52832) in methanol (B129727) under microwave irradiation to yield the corresponding dihydroimidazo[1,2-a]quinoxaline derivative. mdpi.com This highlights the utility of p-TsOH in facilitating the cyclization step under relatively mild conditions.

The failure to obtain certain products from the thermal decarbonylation of 5-aryl-4-quinoxalin-2-ylfuran-2,3-diones can be attributed to the occurrence of intramolecular cyclization, suggesting that acid catalysis could potentially influence the reaction pathway towards the desired dihydroimidazo[1,2-a]quinoxaline core. nih.gov

ReactantsCatalystConditionsProductReference
2-amino-1-(cyanomethyl)imidazo[1,2-a]pyridinium ylide and 4-cyanobenzaldehydep-TsOH (1 mol %)MeOH, 80 °C, microwave irradiation (25 min)(E)-1-((4-cyanobenzylidene)amino)-4-(4-cyanophenyl)-4,5-dihydroimidazo[1,2-a]quinoxaline-2-carbonitrile mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic systems, including imidazo[1,2-a]quinoxaline derivatives. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govjocpr.com The application of microwave irradiation can facilitate key bond-forming reactions, such as condensations and cyclizations, which are central to the assembly of the imidazo[1,2-a]quinoxaline core.

A common approach involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. For instance, the reaction between substituted o-phenylenediamines and various 1,2-diketones in the presence of a catalyst like magnesium bromide etherate (MgBr2.OEt2) under microwave irradiation can afford the corresponding quinoxaline derivatives in excellent yields within minutes. nih.gov While this provides the quinoxaline core, further steps would be required to form the fused imidazole ring.

More direct microwave-assisted methods for the synthesis of imidazo[1,2-a]quinoxaline derivatives have also been developed. These protocols often involve a one-pot reaction of multiple components or a rapid cyclization of a pre-functionalized quinoxaline precursor. For example, new imidazo[1,2-a]quinoxaline analogues have been synthesized in good yields using microwave assistance for the Suzuki cross-coupling reaction to introduce substituents on the imidazole ring. rsc.org Another study highlights the synthesis of tricyclic imidazoquinoxalinones on a soluble polymer support under microwave irradiation, demonstrating the versatility of this technology in combinatorial chemistry and library synthesis. acs.org

The following table summarizes representative examples of microwave-assisted synthesis of imidazo[1,2-a]quinoxaline derivatives, showcasing the reaction conditions and outcomes.

ReactantsCatalyst/SolventMicrowave ConditionsProductYield (%)Reference
Substituted-o-phenylenediamines, 1,2-diketonesMgBr2.OEt21-2.5 minSubstituted quinoxalinesHigh nih.gov
2-imidazole carboxylic acid, ortho-fluoroaniline--Imidazo[1,2-a]quinoxaline precursorGood rsc.org
Polymer-supported precursors, various aldehydes-7 minTricyclic quinoxalinone imidazoles84-92 acs.org
2-amino pyridines, 2-bromo-2′-nitroacetophenoneGreen media-Pyrido fused imidazo[4,5-c]quinolinesHigh rsc.org

Functionalization and Derivatization Strategies

The functionalization of the 3,3a-dihydroimidazo[1,2-a]quinoxaline core is crucial for modulating its physicochemical properties and biological activity. Several strategies have been employed to introduce a diverse range of substituents onto this heterocyclic system.

Introduction of Substituents via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) is a fundamental strategy for the functionalization of electron-deficient heterocyclic systems like quinoxalines. In the context of imidazo[1,2-a]quinoxalines, this approach is particularly useful for introducing substituents at specific positions of the quinoxaline ring, provided a suitable leaving group, such as a halogen, is present.

For instance, the synthesis of 4-substituted anilino imidazo[1,2-a]quinoxalines has been achieved through the nucleophilic displacement of a chlorine atom at the 4-position of the imidazo[1,2-a]quinoxaline core by various anilines. nih.gov This reaction allows for the introduction of a range of substituted aryl amine moieties, which can be important for tuning the biological activity of the final compounds.

The reactivity of the chloro-substituted precursor is a key factor in the success of these reactions. The synthesis of novel imidazo[1,2-a]quinoxaline derivatives as phosphodiesterase 4 (PDE4) inhibitors involved intramolecular cyclization followed by nucleophilic substitutions, highlighting the utility of this method in medicinal chemistry. nih.gov

The following table provides examples of nucleophilic aromatic substitution on the imidazo[1,2-a]quinoxaline scaffold.

SubstrateNucleophileReaction ConditionsProductYield (%)Reference
4-Chloro-imidazo[1,2-a]quinoxalineSubstituted anilines-4-Anilino-imidazo[1,2-a]quinoxalines- nih.gov
Chloro-substituted imidazo[1,2-a]quinoxalineVarious nucleophiles-Functionalized imidazo[1,2-a]quinoxalines- nih.gov

C-H Functionalization Approaches (e.g., Carbamoylation)

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, as it avoids the pre-installation of functional groups. While specific examples of C-H carbamoylation on the this compound scaffold are not extensively reported, studies on related quinoxalinone systems provide valuable insights into the potential of this approach.

For example, an acid-promoted direct C-H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones using isocyanides in water has been described. rsc.org This method offers a green and efficient route to 3-carbamoylquinoxalin-2(1H)-one derivatives. Although the core structure is different, the principles of activating a C-H bond for functionalization could potentially be adapted to the imidazo[1,2-a]quinoxaline system.

Research on the C-H functionalization of related imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, has shown that various substituents can be introduced at different positions of the heterocyclic core through transition-metal-catalyzed or metal-free oxidative coupling reactions. rsc.orgresearchgate.net These methodologies, including arylation, vinylation, and benzylation, could pave the way for the development of similar C-H functionalization strategies for the this compound scaffold.

Formation of Polycyclic Fused Systems Incorporating the this compound Unit

The construction of polycyclic fused systems that incorporate the this compound unit leads to novel and complex molecular architectures with potentially unique biological properties. These synthetic strategies typically involve the annulation of additional rings onto the pre-existing imidazoquinoxaline core.

One notable example is the synthesis of benzo researchgate.netacs.orgimidazo[1,2-a]quinoxalines. An efficient, copper-catalyzed one-pot reaction of N-tosyl-2-haloanilines and 2-(chloromethyl)-1H-benzo[d]imidazoles has been developed to construct this polycyclic system. acs.orgacs.org Another approach involves an I2-mediated direct sp3 C-H amination reaction of 2-(benzoimidazol-1-yl)aniline substrates. rsc.orgrsc.orgresearchgate.net

Furthermore, the synthesis of pyrazino[2,3-b]quinoxalines has been achieved through the condensation of substituted 2,3-diaminoquinoxaline with 1,2-dicarbonyl compounds, leading to the formation of a new pyrazine (B50134) ring fused to the quinoxaline moiety. rsc.org These examples demonstrate the feasibility of elaborating the imidazo[1,2-a]quinoxaline scaffold into more complex, polycyclic structures.

The following table summarizes some of the polycyclic systems that have been synthesized from quinoxaline-based precursors.

PrecursorReagentsFused SystemSynthetic ApproachReference
N-tosyl-2-haloanilines, 2-(chloromethyl)-1H-benzo[d]imidazolesCopper catalystBenzo researchgate.netacs.orgimidazo[1,2-a]quinoxalinesOne-pot domino process acs.orgacs.org
2-(benzoimidazol-1-yl)aniline substratesI2Benzo researchgate.netacs.orgimidazo[1,2-a]quinoxalinessp3 C-H amination rsc.orgrsc.orgresearchgate.net
Substituted 2,3-diaminoquinoxaline1,2-dicarbonyl compoundsPyrazino[2,3-b]quinoxalinesCondensation rsc.org

Chemical Reactivity and Transformation Studies of the 3,3a Dihydroimidazo 1,2 a Quinoxaline Core

Oxidation and Dehydrogenation Reactions to Aromatic Imidazo[1,2-a]quinoxalines

A predominant reaction pathway for the 3,3a-dihydroimidazo[1,2-a]quinoxaline system is its oxidation or dehydrogenation to the corresponding fully aromatic imidazo[1,2-a]quinoxaline (B3349733). This transformation is thermodynamically favorable as it leads to the formation of a stable, planar, and aromatic system. Dihydroquinoxalines are often unstable intermediates that readily undergo oxidation. researchgate.net

The dehydrogenation process involves the formal loss of two hydrogen atoms from the 3 and 3a positions of the dihydro-imidazole ring. This can be achieved using a variety of oxidizing agents. Research on related 1,4-dihydroquinoxalines has shown that reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective in facilitating this aromatization. researchgate.net Other common oxidizing agents used for similar heterocyclic dehydrogenations include manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), and air/oxygen, sometimes in the presence of a catalyst. The choice of oxidant and reaction conditions can be tailored based on the specific substituents present on the heterocyclic core.

The general transformation is summarized in the reaction below:

Figure 1: General Oxidation Reaction

Oxidation of this compound to the aromatic imidazo[1,2-a]quinoxaline.
(Note: Image is a representative schematic)
Oxidizing AgentTypical ConditionsProduct
DDQInert solvent (e.g., Dioxane, Toluene), RT to refluxAromatic Imidazo[1,2-a]quinoxaline
MnO₂Inert solvent (e.g., Chloroform, Benzene), refluxAromatic Imidazo[1,2-a]quinoxaline
Air (O₂)Often spontaneous or with catalystAromatic Imidazo[1,2-a]quinoxaline

Table 1: Common Reagents for Dehydrogenation of Dihydroquinoxalines

Reduction Pathways of the Imidazo[1,2-a]quinoxaline System to Dihydro Analogues

The synthesis of 3,3a-dihydroimidazo[1,2-a]quinoxalines can be accomplished via the reduction of the aromatic imidazo[1,2-a]quinoxaline parent system. This transformation allows for the creation of the partially saturated core from a more readily available aromatic precursor. The reduction typically targets the C=N double bond within the pyrazine (B50134) ring of the quinoxaline (B1680401) moiety.

Studies on substituted imidazo[1,2-a]quinoxalines have demonstrated their reduction to 4,5-dihydro derivatives. researchgate.net The choice of reducing agent determines the extent of reduction. Potent hydride donors like lithium aluminum hydride (LiAlH₄) can reduce quinoxalines to 1,2,3,4-tetrahydroquinoxalines. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄), particularly in an acidic medium like acetic acid, are also employed for reductions to tetrahydro compounds. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like platinum (Pt) is another effective method for producing reduced quinoxaline systems.

Reducing AgentTypical ConditionsProduct Type
Sodium Borohydride (NaBH₄)Acetic AcidDihydro/Tetrahydro Analogue
Lithium Aluminum Hydride (LiAlH₄)Ether, THFTetrahydro Analogue
H₂ / Platinum (Pt)Solvent (e.g., Ethanol), PressureTetrahydro Analogue

Table 2: Reagents for the Reduction of Quinoxaline Systems

Nucleophilic and Electrophilic Reactivity of the Dihydroimidazo[1,2-a]quinoxaline Ring System

The this compound ring system possesses distinct sites for both nucleophilic and electrophilic attack. The reactivity is influenced by the electron-rich nature of the nitrogen atoms and the presence of both saturated and unsaturated centers.

Electrophilic Reactivity: The nitrogen atoms, particularly the sp²-hybridized nitrogen in the quinoxaline portion, possess lone pairs of electrons and are primary sites for electrophilic attack. The reactivity of the aromatic imidazo[1,2-a]quinoxaline system has been explored through various electrophilic substitution reactions. nih.gov The dihydro analogue is expected to be even more susceptible to electrophiles due to its reduced aromaticity and higher electron density at the nitrogen centers. Reactions with electrophilic halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) have been used to introduce halogen atoms onto related heterocyclic structures. researchgate.net

Nucleophilic Reactivity: The dihydro core contains an imine-like C=N bond within the quinoxaline moiety. The carbon atom of this bond is electrophilic and can be a target for nucleophilic attack. This is in contrast to the aromatic parent system, which is generally less reactive towards nucleophiles unless activated by electron-withdrawing groups. Nucleophiles can add across the C=N bond, leading to further functionalization or ring-opening. Studies on quinoxalines have shown they can be attacked by potent nucleophiles like Grignard reagents and potassium cyanide (KCN). sapub.org

Stability and Degradation Pathways (e.g., Acid vs. Alkali Stability)

The stability of the this compound core is a critical aspect of its chemistry, dictating its handling, storage, and reaction conditions. Its partially saturated nature makes it susceptible to specific degradation pathways, including oxidation and ring fission.

Research on structurally related heterocyclic systems has shown that they can be stable in acidic solutions but are often unstable under alkaline conditions. researchgate.net In the presence of a strong base, ring fission can occur, leading to the cleavage of the dihydro-imidazole portion of the molecule. researchgate.net This instability in alkali is a key degradation pathway.

Conversely, the dihydro-imidazole ring can be susceptible to acid-catalyzed ring-opening reactions, particularly through hydrolysis of the aminal functionality at the 3a position. rsc.org Another significant degradation pathway is the spontaneous or induced oxidation to the corresponding aromatic imidazo[1,2-a]quinoxaline, as discussed in section 3.1. This oxidative degradation is driven by the formation of the highly stable aromatic system. researchgate.net

ConditionStabilityPotential Degradation Pathway
Acidic (H⁺)Generally StablePotential for acid-catalyzed ring opening/hydrolysis
Alkaline (OH⁻)UnstableRing fission
OxidativeUnstableDehydrogenation to aromatic system

Table 3: Stability Profile of the Dihydroimidazo[1,2-a]quinoxaline Core

Heteroatom Quaternization and Complexation Behavior

The nitrogen atoms within the this compound structure serve as Lewis bases, making them available for quaternization and coordination with metal centers.

Quaternization: This reaction involves the alkylation of a nitrogen atom, resulting in a positively charged quaternary ammonium (B1175870) salt. Studies have been conducted on the quaternization of substituted imidazo[1,2-a]quinoxalines, confirming the reactivity of the nitrogen atoms towards alkylating agents (e.g., alkyl halides). researchgate.net The most likely site for quaternization is the most nucleophilic sp²-hybridized nitrogen atom in the quinoxaline ring system.

Complexation Behavior: The nitrogen lone pairs can also coordinate with metal ions to form metal complexes. This behavior is well-documented in related nitrogen-containing fused heterocycles. For instance, triazoloquinoxalines have been shown to form complexes with Rhenium, where coordination occurs through the nitrogen atoms of the fused imidazole-like ring. beilstein-archives.org This indicates that the this compound core can act as a ligand in coordination chemistry, with the specific nitrogen atoms involved in binding depending on steric and electronic factors.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3,3a-Dihydroimidazo[1,2-a]quinoxaline, a full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand its three-dimensional structure.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational information for the structure of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons in the dihydro-imidazo portion of the molecule, including the diastereotopic protons on the saturated carbons, and the aromatic protons of the quinoxaline (B1680401) ring system. The chemical shifts (δ) and coupling constants (J) would offer insights into the electronic environment and connectivity of the protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic quinoxaline ring and the sp³-hybridized carbons of the dihydro-imidazo ring.

A hypothetical data table for such analysis would appear as follows:

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1
C2
C3
...

Two-Dimensional (2D) NMR Correlation Experiments (COSY, HMQC, HMBC)

To establish definitive structural connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the dihydro-imidazo and quinoxaline ring systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of a specific proton signal to its attached carbon.

Conformational Analysis via NMR

The non-planar, saturated 3,3a-dihydro-imidazo ring introduces conformational complexity. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be employed to determine the spatial proximity of protons. These experiments would reveal through-space interactions, providing critical data to deduce the preferred conformation of the five-membered ring and its stereochemical relationship to the quinoxaline portion of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

HRMS is the definitive method for determining the precise molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

TechniqueCalculated m/z for [M+H]⁺Found m/zElemental Formula
ESI-HRMS[Value][Value]C₁₀H₁₀N₃

Fragmentation Pattern Analysis for Structural Information

In a mass spectrometer, the molecule can be induced to break apart into smaller, characteristic fragments. Analyzing the masses of these fragments (e.g., through MS/MS experiments) provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the dihydro-imidazo ring and subsequent fragmentations of the quinoxaline core, confirming the identity and connectivity of the fused heterocyclic system.

While the specific experimental data for this compound is not yet available, the application of these powerful analytical techniques is fundamental to modern chemical science. The future synthesis and detailed characterization of this compound will undoubtedly contribute to the broader understanding of the structure and properties of this class of heterocyclic compounds.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes. For the this compound scaffold, key absorptions are expected for its distinct components: the aromatic quinoxaline ring, the saturated dihydro-imidazole portion, and the various C-H and C-N bonds.

The IR spectrum provides clear indicators for:

Aromatic C-H Stretching: Typically observed as a group of weaker bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the dihydro part of the ring, these bands appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The carbon-nitrogen double bond of the imidazole (B134444) moiety and the carbon-carbon double bonds of the aromatic quinoxaline ring give rise to characteristic absorptions in the 1650-1500 cm⁻¹ region.

C-N Stretching: These vibrations are typically found in the fingerprint region, between 1350 and 1000 cm⁻¹.

In studies of related imidazo[1,2-a]quinoxaline (B3349733) derivatives, characteristic IR peaks have been instrumental in confirming their structure. mdpi.com For instance, theoretical calculations on related dihydroimidazo structures show significant IR-active vibrations corresponding to C=N and carbonyl bands, providing a reference for spectral interpretation. researchgate.net

Table 1: Representative IR Absorption Regions for Dihydroimidazoquinoxaline Systems

Vibrational ModeTypical Wavenumber (cm⁻¹)Structural Component
Aromatic C-H Stretch> 3000Quinoxaline Ring
Aliphatic C-H Stretch< 3000Dihydro-imidazole Ring
C=N Stretch1650 - 1550Imidazole Ring
C=C Stretch1600 - 1450Quinoxaline Ring
C-N Stretch1350 - 1000Heterocyclic Backbone

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It detects molecular vibrations through inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar, symmetric bonds. This makes it an excellent tool for probing the carbon framework of the aromatic and heterocyclic rings.

For the this compound structure, Raman spectroscopy can provide detailed information on:

Ring Breathing Modes: Symmetric vibrations of the quinoxaline ring system that are often strong in the Raman spectrum.

Backbone Vibrations: Stretching and deformation modes of the fused C-C and C-N framework.

Studies on similar quinoxaline derivatives have utilized FT-Raman spectroscopy alongside IR to perform complete vibrational assignments. ias.ac.inresearchgate.netnih.gov Computational studies, such as Density Functional Theory (DFT), are often paired with experimental Raman data to accurately assign complex vibrational modes, confirming the molecular structure. ias.ac.inresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions with high precision.

Table 2: Example Crystallographic Data for a Substituted Pyrrolo[1,2-a]quinoxaline (B1220188) Derivative mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8563(8)
b (Å)9.2517(10)
c (Å)21.803(2)
α (°)95.923(3)
β (°)98.136(2)
γ (°)96.538(3)
Volume (ų)1547.1(3)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the compound's conjugated π-electron system.

For this compound, the primary chromophore is the quinoxaline ring system. The spectrum is expected to show absorptions corresponding to:

π → π* transitions: These high-intensity absorptions arise from the conjugated aromatic system of the quinoxaline moiety.

n → π* transitions: These lower-intensity absorptions are caused by the excitation of non-bonding electrons (from the nitrogen atoms) into anti-bonding π* orbitals.

The saturation at the 3 and 3a positions disrupts the full conjugation that would exist in the aromatic imidazo[1,2-a]quinoxaline parent. This disruption typically results in a hypsochromic (blue) shift, meaning the absorption maxima (λ_max) occur at shorter wavelengths compared to the fully aromatic analogue. mdpi.com Experimental and computational TDDFT studies on various quinoxaline derivatives have been used to analyze and interpret their electronic absorption spectra in detail. ias.ac.innih.gov

Table 3: Typical UV-Vis Absorption Maxima for Quinoxaline Derivatives in Solution researchgate.netresearchgate.netmdpi.com

Compound TypeSolventλ_max (nm)Transition Type
Substituted QuinoxalinesTHF / DMSO~250-270π → π
Substituted QuinoxalinesTHF / DMSO~320-350π → π / n → π*

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula. This comparison is a critical step in confirming the identity and purity of a newly synthesized compound.

The molecular formula for this compound is C₁₀H₁₁N₃. A successful synthesis would yield experimental C, H, and N percentages that are in close agreement (typically within ±0.4%) with the calculated values. Published studies on novel imidazo[1,2-a]quinoxaline derivatives consistently report elemental analysis data to validate their structures. mdpi.com

Table 4: Elemental Analysis Data for C₁₀H₁₁N₃ and a Representative Derivative mdpi.com

CompoundFormulaElementCalculated (%)Found (%)
This compound C₁₀H₁₁N₃ C 69.34 -
H 6.40 -
N 24.26 -
1-Amino-4-(4-isopropylphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrileC₂₀H₁₇N₅C73.3772.97
H5.235.01
N21.3920.99

Theoretical and Computational Chemistry of 3,3a Dihydroimidazo 1,2 a Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to various quinoxaline (B1680401) derivatives to elucidate their structural and electronic characteristics. researchgate.netscispace.com The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a commonly employed hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 3,3a-dihydroimidazo[1,2-a]quinoxaline scaffold, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

The presence of the dihydro feature introduces a stereocenter at the C3a position and a non-aromatic, flexible five-membered ring fused to the quinoxaline system. This flexibility suggests the possibility of multiple low-energy conformations, often referred to as conformers. Conformational analysis would systematically explore the potential energy surface to identify these stable conformers and the energy barriers separating them. Such studies are crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis can be used to calculate partial atomic charges, providing insight into the electron density at each atomic center. bhu.ac.in

For this compound, electronic structure analysis would likely reveal the locations of electron-rich and electron-deficient sites. The nitrogen atoms of the quinoxaline and imidazole (B134444) rings are expected to be electronegative centers, bearing partial negative charges. Conversely, the hydrogen atoms and certain carbon atoms would exhibit partial positive charges. A Molecular Electrostatic Potential (MESP) map would visually represent this charge distribution, highlighting regions susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. youtube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.orgscirp.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the parent quinoxaline molecule, DFT calculations have been used to determine these values. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for Quinoxaline
ParameterEnergy (eV)
HOMO-6.591
LUMO-2.964
Energy Gap (ΔE)3.627

Note: Data is for the parent quinoxaline compound, calculated at the B3LYP/6-31G** level, to illustrate the application of FMO analysis. The values for this compound would differ.

Analysis of the FMOs for this compound would show the spatial distribution of these orbitals, indicating the specific atoms that are most involved in electron donation and acceptance.

Quantum chemical calculations can accurately predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental data serves as a powerful tool for structure verification and assignment of complex spectra. nih.gov Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or dynamic processes occurring in solution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with other molecules, such as solvent or biological macromolecules. nih.govresearchgate.net

For this compound, an MD simulation could be used to:

Explore its conformational landscape in a solvent environment, revealing the most populated conformational states and the transitions between them.

Study its interaction with a biological target, such as a protein active site, to understand binding modes and estimate binding free energies.

Analyze the dynamics of hydrogen bonding with solvent molecules or other solutes.

These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of molecules in a condensed phase.

Investigation of Tautomeric Forms and Isomerism

Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in quinoxaline chemistry. clockss.org Side-chained quinoxaline derivatives can exhibit interesting tautomeric equilibria, such as between enamine and methylene (B1212753) imine forms. clockss.org

For this compound, theoretical calculations are essential for investigating the potential for tautomerism. By calculating the relative energies and Gibbs free energies of different possible tautomers, computational methods can predict which form is most stable under specific conditions (e.g., in the gas phase or in different solvents). beilstein-journals.org The presence of the N-H group in the imidazole ring and the adjacent C-H bonds provides potential sites for proton transfer. DFT calculations can also model the transition states connecting these tautomers, allowing for the determination of the energy barriers for interconversion. This information is vital for understanding the compound's chemical behavior and potential biological activity, as different tautomers may exhibit distinct properties.

Computational Analysis of Reactivity and Reaction Mechanisms

Computational analysis, particularly using Density Functional Theory (DFT), offers significant insights into the chemical reactivity and potential reaction mechanisms of quinoxaline-based heterocyclic systems. ox.ac.uk These studies focus on the electronic structure, frontier molecular orbitals (HOMO and LUMO), and charge distribution to predict the most likely sites for electrophilic and nucleophilic attack. scirp.org

For related quinoxaline structures, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine equilibrium conformations and analyze electronic properties. scispace.com The analysis of frontier molecular orbitals (FMOs) reveals the potential for intramolecular charge transfer within the molecule. scispace.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electron-donating and electron-accepting capabilities of a compound, respectively. scirp.org For instance, in analogous pyrrolo[1,2-a] quinoxaline systems, the distribution of these orbitals indicates that the quinoxaline ring's nitrogen atoms possess high electronegativity, suggesting they can readily participate in hydrogen bonding and other intermolecular interactions with biological targets. nih.gov

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. Computational studies on similar imidazo[1,2-a]pyridinyl-chalcones show that these molecules can be ambiphilic, possessing both nucleophilic and electrophilic characteristics. scirp.org The introduction of different substituent groups can significantly alter the electronic properties; electron-donating groups tend to increase the molecule's global nucleophilicity, while electron-withdrawing groups make the compound more susceptible to nucleophilic attack. scirp.org These principles are directly applicable to the this compound scaffold for predicting its behavior in chemical reactions and biological environments.

In Silico Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. abjournals.org It is widely used in drug design to understand how small molecules, such as derivatives of this compound, might interact with macromolecular targets like proteins. abjournals.orgmssm.edu

In silico docking studies have been instrumental in exploring the binding modes of imidazo[1,2-a]quinoxaline (B3349733) derivatives with various biological targets, primarily in the context of anticancer research. These studies help identify the most stable binding conformations and orientations within the active site of a target protein. abjournals.orgabjournals.org

One of the prominent targets investigated is tubulin , a protein crucial for cell division, making it a validated target for anticancer drugs. nih.gov Docking studies on imidazo[1,2-a]quinoxaline derivatives have shown a strong affinity for the colchicine-binding site of tubulin. nih.gov For example, a lead compound from one study, designated 1A2, exhibited a glide score of -11.45 kcal/mol, indicating a more favorable binding affinity than the standard drug colchicine (B1669291) (-9.15 kcal/mol). nih.gov

Another significant target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase involved in cell growth and proliferation. mdpi.com Docking of an imidazo[1,2-a]quinoxaline derivative (compound 6b) into the active site of the EGFRL858R/T790M mutant (PDB: 5C8K) revealed that the core of the molecule aligns with the gatekeeper residue Met790. mdpi.com

The table below summarizes representative docking studies performed on imidazo[1,2-a]quinoxaline derivatives with various protein targets.

Target ProteinPDB IDRepresentative CompoundDocking Score (kcal/mol)Reference
TubulinNot SpecifiedCompound 1A2-11.45 nih.gov
EGFRL858R/T790M5C8KCompound 6bNot Specified mdpi.com
α-Glucosidase2ZEOCompound 14aNot Specified rsc.org
Human Melanoma Target6EBELigand 44561182Not Specified abjournals.orgabjournals.org
Anticancer Target2az5Ligand f-7.3 ox.ac.uk

This table is interactive and can be sorted by column headers.

Beyond predicting binding orientation, molecular docking provides a detailed understanding of the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are fundamental for rational drug design. abjournals.org

For imidazo[1,2-a]quinoxaline derivatives docked into the colchicine-binding site of tubulin, key interactions include those with amino acid residues such as CYS241, LEU248, LEU255, VAL318, ALA316, LYS352, MET259, and LYS254. nih.gov Similarly, studies on related quinoxaline derivatives targeting other proteins have highlighted the importance of hydrogen bonds and hydrophobic interactions in achieving significant binding affinities. nih.gov

Pharmacophore modeling, often used in conjunction with docking, helps to identify the essential structural features required for biological activity. A pharmacophore model for imidazo[1,2-a]quinoxaline derivatives identified key features including a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, which are crucial for effective binding. nih.gov In the case of EGFR inhibitors, aryl–methionine interactions between the quinoxaline core and the Met790 residue are considered important for binding. mdpi.com The specific types of interactions observed for various derivatives are detailed in the following table.

Compound ClassTarget ProteinKey Interacting ResiduesTypes of InteractionsReference
Imidazo[1,2-a]quinoxalineTubulinCYS241, LEU248, LEU255, LYS352Not specified nih.gov
Quinoxaline-based pyrazolineAnticancer Target (2az5)Not specifiedNot specified ox.ac.uk
Imidazo[1,2-a]quinoxalineEGFRMet790Aryl–methionine interactions mdpi.com
Quinoxaline hybridsα-GlucosidaseNot specifiedNot specified rsc.org

This table is interactive and can be sorted by column headers.

Quantitative Structure-Property Relationship (QSPR) Modeling of Dihydroimidazo[1,2-a]quinoxaline Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. abjournals.orgnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural requirements for a desired effect. abjournals.orgabjournals.org

For a series of 31 imidazo[1,2-a]quinoxaline derivatives with antitumor activity, a 2D-QSAR model was developed using the genetic function algorithm (GFA). abjournals.orgabjournals.org The statistical quality of the model was validated to ensure its predictive power. The best model developed showed a squared correlation coefficient (R²) of 0.73038, an adjusted R² of 0.63234, and a cross-validated squared correlation coefficient (Q²) of 0.51664. abjournals.orgabjournals.org The predictive ability of this model was further confirmed with an external test set, yielding a predictive R² (R²pred) of 0.73038. abjournals.orgabjournals.org

Similarly, 2D-QSAR models have been developed for other quinoxaline derivatives targeting triple-negative breast cancer. nih.gov In one such study, the model for the training set had an r² of 0.78 and a q² of 0.71, with an external test set regression (pred_r²) of 0.68. nih.gov These statistical parameters indicate that the developed models are robust and can reliably predict the anticancer activity of new derivatives. The information derived from these QSAR/QSPR models helps in understanding the structural requirements for activity and aids in the rational design of more potent molecules. abjournals.orgabjournals.org

Model TypeTarget ActivityStatistical ParametersReference
2D-QSAR (GFA-MLR)AntitumorR² = 0.73038, Q² = 0.51664, R²pred = 0.73038 abjournals.orgabjournals.org
2D-QSARAnticancer (TNBC)r² = 0.78, q² = 0.71, pred_r² = 0.68 nih.gov

This table is interactive and can be sorted by column headers.

Applications of 3,3a Dihydroimidazo 1,2 a Quinoxaline As a Chemical Scaffold and in Advanced Materials

Role as a Privileged Scaffold in Medicinal Chemistry Research (as a structural template)

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a valuable template for the development of novel bioactive compounds. The imidazo[1,2-a]quinoxaline (B3349733) nucleus is recognized as such a scaffold due to its widespread presence in molecules exhibiting a broad range of pharmacological activities. mdpi.com Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological macromolecules, including hydrogen bonding and π-π stacking.

Researchers have extensively modified the imidazo[1,2-a]quinoxaline core to explore its therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, leading to derivatives with tailored biological activities. nih.govresearchgate.net For instance, new imidazo[1,2-a]quinoxaline analogues have been synthesized and evaluated for their antitumor properties, showing high efficacy against melanoma cell lines. nih.gov The quinoxaline (B1680401) moiety itself is a cornerstone for anticancer drugs, often acting as a selective inhibitor for various kinases involved in cell proliferation and carcinogenesis. nih.gov The fusion of the imidazole (B134444) ring enhances and diversifies these properties, leading to compounds investigated for anticancer, antibacterial, antiviral, and anti-inflammatory activities. mdpi.comnih.gov

The development of kinase inhibitors is a prominent area where this scaffold has proven its utility. researchgate.net By acting as a structural template, the imidazo[1,2-a]quinoxaline core allows medicinal chemists to design potent and selective inhibitors for targets such as VEGFR-2, which is crucial for angiogenesis in cancer. ekb.eg The structure-activity relationship (SAR) studies of these derivatives help in optimizing the lead compounds to enhance their efficacy and pharmacokinetic profiles. nih.gov

Table 1: Bioactive Derivatives Based on the Imidazo[1,2-a]quinoxaline and Related Scaffolds

Compound ClassTherapeutic Target/ApplicationKey Research FindingReference(s)
Imidazo[1,2-a]quinoxaline AnaloguesAnticancer (Melanoma)Exhibited high growth inhibition of A375 cells compared to reference drugs. nih.gov
Quinoxaline DerivativesAnticancer (Kinase Inhibitors)Act as selective ATP competitive inhibitors in many kinases. nih.gov
nih.govnih.govmdpi.comTriazolo[4,3-a]quinoxaline SeriesAnticancer (Melanoma)Identified as a promising scaffold for cytotoxic agents against melanoma. mdpi.com
6-chloroquinoxaline DerivativesAnticancer (VEGFR-2 Inhibitors)Showed potent cytotoxic effects against MCF-7 and HCT-116 cancer cell lines. ekb.eg

Scaffold for the Generation of Diverse Chemical Libraries

The synthetic accessibility and the possibility for multi-point modification make the imidazo[1,2-a]quinoxaline scaffold an ideal starting point for the generation of diverse chemical libraries. These libraries, containing a multitude of related but structurally distinct compounds, are essential tools in high-throughput screening for the discovery of new drug candidates.

Several synthetic strategies have been developed to produce a wide array of imidazo[1,2-a]quinoxaline derivatives. nih.govnih.gov Methods often involve the condensation of o-phenylenediamine (B120857) with α-ketocarboxylic acids to form the quinoxaline core, followed by annulation of the imidazole ring. nih.govmdpi.com Modern techniques, such as microwave-assisted Suzuki cross-coupling reactions, have been employed to efficiently introduce a variety of substituents onto the core structure, rapidly expanding the chemical space available for screening. nih.gov

The ability to systematically alter substituents on the scaffold allows for a fine-tuning of the physicochemical and biological properties of the resulting molecules. For example, libraries of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamides have been synthesized and screened for anticancer activity, revealing that the nature and position of substituents significantly impact cytotoxicity. nih.gov This systematic approach enables the exploration of structure-activity relationships and the identification of compounds with optimized potency and selectivity. nih.gov

Potential in Materials Science and Organic Electronics

Beyond its biomedical applications, the imidazo[1,2-a]quinoxaline scaffold possesses electronic and photophysical properties that make it a promising candidate for use in advanced materials, particularly in the field of organic electronics.

The extended π-conjugated system of the imidazo[1,2-a]quinoxaline core is conducive to luminescence. Derivatives of this and related structures have been shown to exhibit fluorescence, making them suitable for use as emitters in various applications. nih.gov Research on diimidazo[1,2-a:2',1'-c]quinoxaline derivatives, which contain a similar fused heterocyclic system, has demonstrated that these compounds can exhibit strong blue fluorescence with high quantum yields. nih.gov The emission color and efficiency can be tuned by introducing different aryl groups onto the scaffold. nih.gov Quinoxaline derivatives combined with other groups like triphenylamine (B166846) have been developed as multifunctional luminescent materials, exhibiting properties such as aggregation-induced emission (AIE) and mechanochromic luminescence. rsc.org

The luminescent properties of imidazo[1,2-a]quinoxaline derivatives make them attractive for integration into optoelectronic devices, most notably organic light-emitting diodes (OLEDs). nih.gov Materials that emit in the blue region of the spectrum are particularly sought after for display and lighting applications. The diphenyl derivative of diimidazo[1,2-a:2',1'-c]quinoxaline has been successfully used as an emitter in an OLED, producing a nearly pure blue light. nih.gov Furthermore, quinoxaline-based compounds have been engineered as thermally activated delayed fluorescence (TADF) materials, which are highly promising as next-generation emitters in high-efficiency OLEDs. rsc.org

The electron-accepting nature of the quinoxaline moiety has led to its investigation in the field of organic photovoltaics (OPVs). Quinoxaline-based small molecules and conjugated polymers have been actively explored for use in the active layer of organic solar cells. case.edu In the common donor-π-acceptor (D-π-A) structure of organic sensitizers for dye-sensitized solar cells (DSSCs), the quinoxaline unit can serve as a potent electron acceptor. case.eduresearchgate.net Novel organic sensitizers incorporating a quinoxaline acceptor have achieved promising power conversion efficiencies, indicating that this scaffold is a valuable component for developing materials for solar energy conversion. case.edu Recent work on quinoxaline-based heterotrimer acceptors has resulted in organic solar cells with exceptional efficiency and stability. rsc.org

Table 2: Applications of Quinoxaline-based Scaffolds in Materials Science

Application AreaSpecific Role of ScaffoldKey Performance Metric/FindingReference(s)
Luminescent Materials Blue Fluorescent EmitterHigh quantum yield and pure blue light emission in OLEDs. nih.gov
Optoelectronic Devices TADF Emitter for OLEDsAchieved high external quantum efficiency (up to 15.3%). rsc.org
Organic Photovoltaics Electron Acceptor in DSSCsPower conversion efficiencies up to 5.56% achieved. case.edu
Organic Solar Cells Heterotrimer AcceptorPower conversion efficiency reached 18.52% with high stability. rsc.org

Utilization in Catalysis (e.g., as Ligands for Metal Complexes)

The nitrogen atoms within the imidazo[1,2-a]quinoxaline scaffold can act as coordination sites for metal ions, suggesting its potential use in catalysis. The development of ligands that can form stable and reactive metal complexes is a cornerstone of organometallic chemistry and catalysis.

While the direct use of 3,3a-Dihydroimidazo[1,2-a]quinoxaline as a ligand is an emerging area, the broader class of quinoxaline-based compounds has been successfully employed to create ligands for transition metal complexes. researchgate.net For example, a novel tridentate ligand derived from quinoxalin-2(1H)-one has been used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. researchgate.net These complexes were characterized and studied for various properties, demonstrating the viability of the quinoxaline core in coordination chemistry.

Furthermore, the synthesis of the quinoxaline scaffold itself often relies on transition metal catalysis, highlighting the intimate relationship between these heterocycles and organometallic chemistry. rsc.org The development of metal-free synthetic routes is also an active area of research, aiming for more sustainable chemical processes. rsc.org The ability to functionalize related scaffolds like imidazo[1,2-a]pyridines using iron-catalyzed reactions further points to the potential for developing catalytic systems based on the imidazo[1,2-a]quinoxaline core. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,3a-dihydroimidazo[1,2-a]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions. A common approach involves reacting 2-aminobenzamide derivatives with acyl bromoacetylenes under transition-metal-free conditions, followed by intramolecular cyclization in ionic liquids (e.g., [BMIM]BF₄) at 80°C, achieving yields >85% . Catalysts like iodine or FeCl₃ with tert-butyl hydroperoxide (TBHP) enhance efficiency by promoting radical pathways . Solvent choice (e.g., DMF vs. CHCl₃) significantly impacts regioselectivity .

Q. How can oxidation and reduction reactions modify the core structure of this compound?

  • Methodological Answer :
  • Oxidation : Using iodine or DDQ in acetonitrile converts the dihydroimidazole ring to imidazo[1,2-a]quinoxaline, critical for enhancing π-conjugation in photochemical studies .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ selectively reduces the quinoxaline ring to tetrahydro derivatives, altering electronic properties for biological testing .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key for confirming regiochemistry (e.g., C3 vs. C1 substitution) via coupling patterns (e.g., aromatic protons at δ 7.3–8.2 ppm) .
  • HRMS : Essential for verifying molecular ion peaks and halogenated derivatives (e.g., [M+H]⁺ for iodinated analogs) .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as atropisomerism in substituted derivatives .

Advanced Research Questions

Q. How do substituents at the 4-position influence stereoselectivity in hydrogenation reactions of pyrrolo[1,2-a]quinoxalines?

  • Methodological Answer : Steric and electronic effects dictate outcomes:
  • 4-Aryl groups : Promote cis-isomer dominance (>90%) due to π-stacking stabilization during transition-state formation .
  • 4-Methyl groups : Favor trans-isomers (∼70%) via steric hindrance between the methyl group and catalyst surface .
  • Data Table :
SubstituentIsomer Ratio (cis:trans)Catalyst
4-Phenyl95:5Pd/C
4-Methyl30:70PtO₂

Q. What strategies enable regioselective C–H functionalization of this compound?

  • Methodological Answer :
  • C3-Iodination : Achieved using TBAI/I₂ with p-TsOH in DMF, yielding 3-iodo derivatives (>90% regioselectivity) for Suzuki couplings .
  • C1-Bromination : Employ NBS/TBAB in CHCl₃, driven by electron-deficient quinoxaline ring directing bromine to C1 .
  • Mechanistic Insight : Acid additives (e.g., p-TsOH) polarize the C–H bond, enhancing electrophilic substitution at C3 .

Q. How do atropisomerism and ring size affect enantiomerization barriers in dihydroimidazo[1,2-a]quinoxaline N-oxides?

  • Methodological Answer :
  • Six-membered rings (e.g., pyrimidoquinoxalines): Exhibit higher barriers (ΔG‡ >80 kJ/mol) due to steric clash between ortho-substituents and the N-oxide group .
  • Five-membered rings (e.g., imidazoquinoxalines): Lower barriers (ΔG‡ ∼65 kJ/mol) with faster racemization, enabling dynamic resolution via chiral HPLC .
  • DFT Studies : Transition states involve partial sp³ hybridization at the amidine nitrogen, stabilizing rotational intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antiviral efficacy of imidazo[1,2-a]quinoxaline derivatives?

  • Methodological Answer : Discrepancies arise from:
  • Structural variations : 4-Amino derivatives (e.g., 4-cyclohexylamino) show EC₅₀ = 0.2 µM against HIV-1, while 4-methyl analogs are inactive .
  • Assay conditions : Cell line specificity (e.g., MT-4 vs. HeLa) impacts IC₅₀ values due to differential uptake or metabolism .
  • Key Data :
DerivativeTarget VirusEC₅₀ (µM)Cell Line
4-CyclohexylaminoHIV-10.2MT-4
4-MethylInfluenza A>50MDCK

Methodological Optimization

Q. What catalytic systems improve enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines?

  • Methodological Answer :
  • Chiral phosphoramidates : Achieve >90% ee via hydrogen-bonding interactions with aldehydes in Pictet–Spengler reactions .
  • SnO₂@MWCNT nanocomposites : Enhance recyclability (5 cycles, <5% yield drop) and reduce reaction time (2 h vs. 12 h for homogeneous catalysts) .

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